

One-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones

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Compound of Interest

Compound Name: 4(3H)-Quinazolinone

Cat. No.: B167162

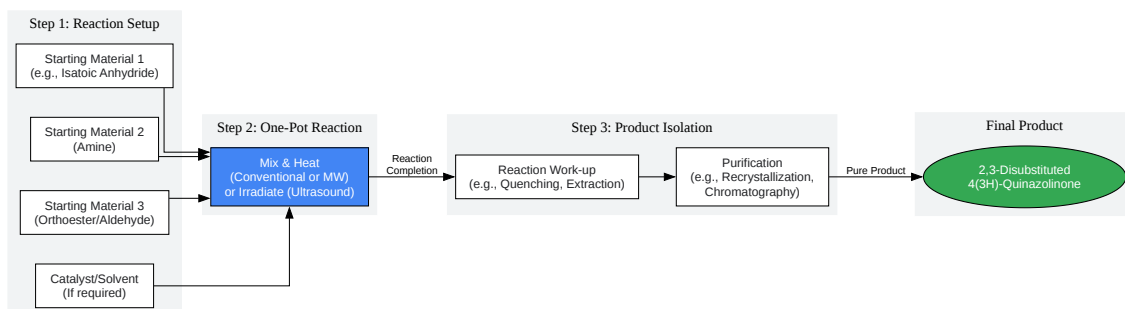
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An overview of the one-pot synthesis of 2,3-disubstituted **4(3H)-quinazolinones**, a class of nitrogen-containing heterocyclic compounds, is detailed in these application notes. Due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, quinazolinones are a significant scaffold in medicinal chemistry and drug development.[1] One-pot, multi-component reactions (MCRs) are favored for their efficiency, reduced waste, and operational simplicity in synthesizing these molecules.[2]

This document outlines three distinct and efficient one-pot protocols for the synthesis of 2,3-disubstituted **4(3H)-quinazolinones**, targeting researchers, scientists, and professionals in drug development. The protocols vary in starting materials, reaction conditions, and catalytic systems, providing versatile options for different laboratory settings and substrate requirements.

Logical Workflow for One-Pot Synthesis

The general workflow for the one-pot synthesis of 2,3-disubstituted **4(3H)-quinazolinones** involves the combination of starting materials, a reaction phase under specific conditions, and subsequent product isolation. This streamlined process enhances efficiency by minimizing intermediate purification steps.



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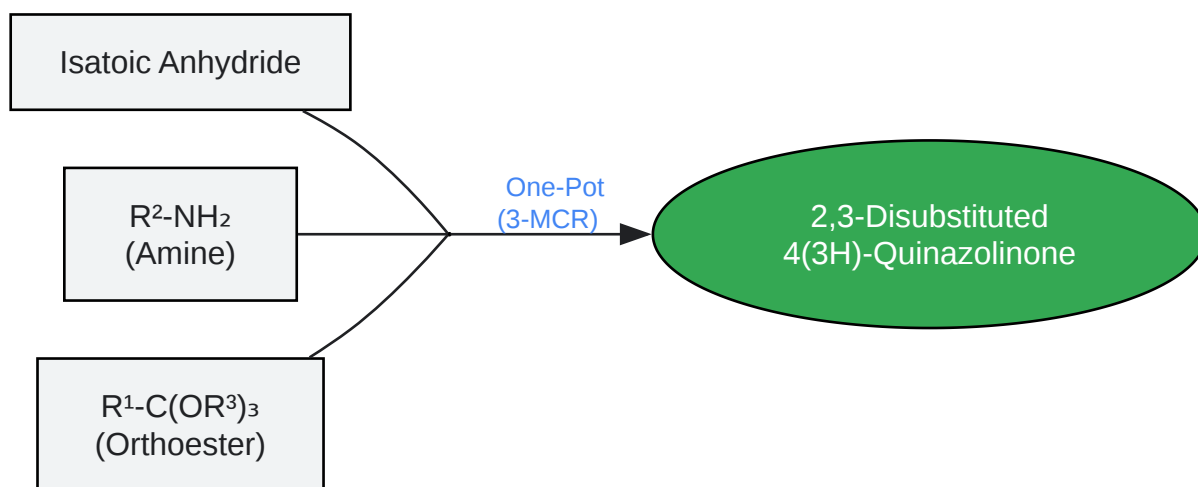
Caption: General experimental workflow for one-pot synthesis.

Protocol 1: Catalyst-Free Synthesis from Isatoic Anhydride under Thermal and Microwave Conditions

This protocol describes a green and convenient three-component reaction (3-MCR) for synthesizing 2,3-disubstituted **4(3H)-quinazolinones** from isatoic anhydride, an amine, and an orthoester.[3][4] The method is highly efficient, proceeds without a catalyst or solvent, and can be performed using either classical heating or microwave irradiation.[3]

General Reaction Scheme

The core reaction involves the condensation of isatoic anhydride, a primary amine, and an orthoester to form the desired quinazolinone framework in a single step.



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Caption: Three-component reaction for quinazolinone synthesis.

Experimental Protocol

Method A: Conventional Heating

- In a round-bottom flask, combine isatoic anhydride (1.0 mmol), an amine (1.0 mmol), and an orthoester (1.0 mmol).
- Heat the reaction mixture at 120 °C for approximately 5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Add cold water to the flask and stir until a solid precipitate forms.
- Collect the solid product by filtration, wash with water, and dry.

- Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted **4(3H)-quinazolinone**.

Method B: Microwave Irradiation

- In a microwave-safe reaction vessel, mix isatoic anhydride (1.0 mmol), an amine (1.0 mmol), and an orthoester (1.0 mmol).
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at 140 °C (150 W) for 20–30 minutes.
- After irradiation, cool the vessel to room temperature.
- Follow the work-up and purification steps (5-7) as described in Method A.

Data Presentation

The following table summarizes the yields obtained for various substrates using both conventional heating and microwave irradiation.

Entry	Amine (R ²)	Orthoester (R ¹)	Method	Time	Yield (%)
1	Aniline	Trimethyl orthoformate	A	5 h	92
2	Aniline	Trimethyl orthoformate	B	20 min	96
3	4-Methylaniline	Trimethyl orthoacetate	A	5 h	94
4	4-Methylaniline	Trimethyl orthoacetate	B	25 min	98
5	4-Methoxyaniline	Trimethyl orthoformate	A	5 h	95
6	4-Methoxyaniline	Trimethyl orthoformate	B	20 min	98
7	4-Chloroaniline	Trimethyl orthoformate	A	5 h	88
8	4-Chloroaniline	Trimethyl orthoformate	B	30 min	92
9	Benzylamine	Trimethyl orthoformate	A	5 h	90
10	Benzylamine	Trimethyl orthoformate	B	25 min	95

Method A: Conventional Heating at 120 °C. Method B: Microwave Irradiation at 140 °C.

Protocol 2: Ultrasound-Assisted, Heterogeneous Catalysis

This protocol employs ultrasound irradiation as an energy-efficient and environmentally friendly activation method for the one-pot synthesis of 2,3-disubstituted **4(3H)-quinazolinones**. The reaction uses a reusable, nano-scale $\text{TiO}_2@\text{SiO}_2$ composite as a heterogeneous catalyst.

Experimental Protocol

- To a flask, add isatoic anhydride (1.0 mmol), an aromatic aldehyde (1.0 mmol), an amine (1.2 mmol), and the nano- $\text{TiO}_2@\text{SiO}_2$ catalyst (specify loading, e.g., 10 mol%).
- Add ethanol (5 mL) as a green solvent.
- Submerge the flask in an ultrasonic bath and irradiate with a high-intensity ultrasound probe (e.g., 40 W) at room temperature.
- Monitor the reaction via TLC until the starting materials are consumed.
- After the reaction is complete, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by recrystallization from a suitable solvent like ethanol/water to yield the final product.

Data Presentation

This table shows representative results for the ultrasound-assisted synthesis.

Entry	Amine	Aldehyde	Time (min)	Yield (%)
1	Aniline	Benzaldehyde	30	95
2	4-Methylaniline	Benzaldehyde	35	92
3	Aniline	4-Chlorobenzaldehyde	30	94
4	Benzylamine	4-Methoxybenzaldehyde	40	89
5	Ammonium Acetate	Benzaldehyde	45	85

(Note: The quantitative data is representative of typical results for this method as described in the literature.)

Protocol 3: Catalyst-Free Synthesis from N-(2-aminobenzoyl)benzotriazoles

This protocol presents an alternative catalyst-free and neat (solvent-free) reaction for synthesizing 2,3-disubstituted **4(3H)-quinazolinones** starting from N-(2-aminobenzoyl)benzotriazoles. These starting materials serve as stable and effective precursors to the reactive acylating species required for the cyclization.

Experimental Protocol

- In a reaction vial, thoroughly mix N-(2-aminobenzoyl)benzotriazole (1.0 mmol), a primary amine (1.2 mmol), and an orthoester (3.0 mL).
- Heat the neat reaction mixture at 100 °C for 8 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to ambient temperature.

- Treat the crude mixture with a small amount of diethyl ether and stir.
- Collect the resulting precipitate by filtration.
- Wash the solid with cold diethyl ether and dry under vacuum to obtain the pure product. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The table below summarizes the results for the synthesis of various 2,3-disubstituted quinazolinones using this method.

Entry	Amine	Orthoester	Time (h)	Yield (%)
1	Aniline	Triethyl orthoformate	8	85
2	4-Methylaniline	Triethyl orthoformate	8	89
3	Benzylamine	Triethyl orthoformate	8	82
4	Aniline	Triethyl orthoacetate	8	84

These protocols provide a range of methodologies that can be selected based on available equipment (conventional heating, microwave, ultrasound), desired reaction times, and precursor availability. All methods demonstrate the power of one-pot synthesis for the efficient construction of the valuable **4(3H)-quinazolinone** scaffold.

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